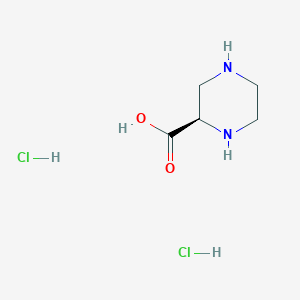
Deferoxamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Deferoxamine hydrochloride is a chelating agent used to remove excess iron or aluminum from the body. It is also known by other names, such as desferrioxamine or Desferal.
- Its primary function is to bind free iron or aluminum ions in the bloodstream, facilitating their elimination through urine .
Preparation Methods
- Deferoxamine hydrochloride can be synthesized through various routes. One common method involves the reaction of desferrioxamine B (Deferoxamine) with hydrochloric acid (HCl).
- Industrial production typically involves large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
- Deferoxamine hydrochloride undergoes several important reactions:
Chelation: It forms stable complexes with Fe(III) and other metal cations, reducing iron accumulation and deposition in tissues.
Oxidation and Reduction: Deferoxamine can participate in redox reactions due to its iron-binding properties.
Substitution: It can exchange ligands with metal ions.
- Common reagents include hydrochloric acid, organic solvents, and metal salts.
- Major products include the Deferoxamine-Fe(III) complex.
Scientific Research Applications
Mechanism of Action
- Deferoxamine binds to free iron ions, preventing their participation in harmful reactions.
- It upregulates hypoxia-inducible factor 1-alpha (HIF-1α), influencing cellular responses to low oxygen levels.
- Molecular targets include iron ions and HIF-1α pathways.
Comparison with Similar Compounds
- Deferoxamine stands out due to its specific iron-chelating properties.
- Similar compounds include:
Deferiprone: Another iron chelator.
Deferasirox: Used for iron overload disorders.
EDTA (Ethylenediaminetetraacetic acid): A broader-spectrum chelator.
Remember that Deferoxamine hydrochloride plays a crucial role in managing iron overload and has diverse applications in medicine and industry. If you need further information or have additional questions, feel free to ask
Properties
CAS No. |
1950-39-6 |
|---|---|
Molecular Formula |
C25H49ClN6O8 |
Molecular Weight |
597.1 g/mol |
IUPAC Name |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;hydrochloride |
InChI |
InChI=1S/C25H48N6O8.ClH/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H |
InChI Key |
KCRQZLMAZHZDCL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl |
melting_point |
MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/ MP: 180-182 °C /N-ACETYL DERIV/ 138 - 140 °C |
| 1950-39-6 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
9.90e-02 g/L |
Synonyms |
Deferoxamine Deferoxamine B Deferoxamine Mesilate Deferoxamine Mesylate Deferoxamine Methanesulfonate Deferoximine Deferrioxamine B Desferal Desferioximine Desferrioxamine Desferrioxamine B Desferrioxamine B Mesylate Desferroxamine Mesilate, Deferoxamine Mesylate, Deferoxamine Mesylate, Desferrioxamine B Methanesulfonate, Deferoxamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)


![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)







![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)
